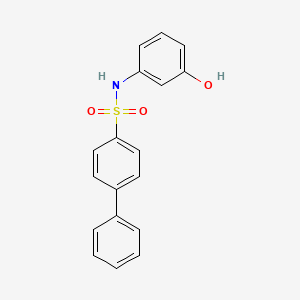

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide

CAS No.:

Cat. No.: VC14534406

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO3S |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H15NO3S/c20-17-8-4-7-16(13-17)19-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19-20H |

| Standard InChI Key | PKFHRCDTXFIKRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)O |

Introduction

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class, known for its diverse biological activities. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be inferred from related sulfonamide derivatives.

Synthesis Methods

Sulfonamides can generally be synthesized through the reaction of a sulfonamide group with an aromatic amine. For N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide, a potential synthesis route might involve the condensation of 3-hydroxyaniline with 4-phenylbenzenesulfonyl chloride in the presence of a base.

Related Compounds and Their Activities

-

4-Hydroxy-N-phenylbenzenesulfonamide: This compound has a molecular weight of 249.286 g/mol and exhibits a melting point of 135-137 °C. It is structurally similar but lacks the additional phenyl group at the 4-position .

-

N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide: This compound has a molecular weight of 283.73 g/mol and features a chlorine atom instead of a hydrogen at the 3-position, which can alter its reactivity and biological activity .

Potential Applications

Given the general properties of sulfonamides, N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide could potentially be used in pharmaceutical applications, such as antimicrobial agents or in the development of drugs targeting specific biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume